8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol 8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Brand Name: Vulcanchem
CAS No.: 325738-86-1
VCID: VC11647117
InChI: InChI=1S/C17H13N3OS/c1-21-12-7-8-13-14(11-5-3-2-4-6-11)10-16-18-19-17(22)20(16)15(13)9-12/h2-10H,1H3,(H,19,22)
SMILES: COC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C4=CC=CC=C4
Molecular Formula: C17H13N3OS
Molecular Weight: 307.4 g/mol

8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

CAS No.: 325738-86-1

Cat. No.: VC11647117

Molecular Formula: C17H13N3OS

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol - 325738-86-1

Specification

CAS No. 325738-86-1
Molecular Formula C17H13N3OS
Molecular Weight 307.4 g/mol
IUPAC Name 8-methoxy-5-phenyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Standard InChI InChI=1S/C17H13N3OS/c1-21-12-7-8-13-14(11-5-3-2-4-6-11)10-16-18-19-17(22)20(16)15(13)9-12/h2-10H,1H3,(H,19,22)
Standard InChI Key VXUXCFHIUTZZFI-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C4=CC=CC=C4
Canonical SMILES COC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

8-Methoxy-5-phenyl- triazolo[4,3-a]quinoline-1-thiol (C₁₇H₁₃N₃OS) has a molecular weight of 307.37 g/mol . Its structure combines a quinoline ring system fused with a triazole moiety at the 4,3-a position. Key substituents include:

  • Methoxy group (-OCH₃) at the 8-position of the quinoline ring.

  • Phenyl group (-C₆H₅) at the 5-position of the triazoloquinoline system.

  • Thiol group (-SH) at the 1-position of the triazole ring.

The presence of both electron-donating (methoxy) and electron-withdrawing (thiol) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Table 1: Comparative Molecular Properties of Triazoloquinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
8-Methoxy-5-phenyl derivative C₁₇H₁₃N₃OS307.378-OCH₃, 5-Ph, 1-SH
8-Methoxy-5-methyl analog C₁₃H₁₁N₃OS265.318-OCH₃, 5-CH₃, 1-SH
Bis-triazolothiadiazine hybrid C₂₃H₁₈N₈OS₂502.56Pyrazolyl, thiadiazine spacer

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis protocol for 8-methoxy-5-phenyl-[1,2,] triazolo[4,3-a]quinoline-1-thiol is documented, analogous compounds suggest a multi-step approach involving:

  • Quinoline precursor functionalization: Introduction of methoxy and phenyl groups via electrophilic substitution or cross-coupling reactions.

  • Triazole ring formation: Cyclocondensation of hydrazine derivatives with carbonyl intermediates, as seen in triazolo[3,4-b]thiadiazine syntheses .

  • Thiol group incorporation: Sulfur introduction via Lawesson’s reagent or thiolation of halide intermediates.

Key challenges include regioselective control during cyclization and avoiding oxidation of the thiol group. Spectroscopic characterization (¹H/¹³C NMR, IR, MS) would confirm structure, with anticipated signals including:

  • ¹H NMR: Singlet for methoxy protons (~δ 3.90), aromatic multiplet for phenyl (~δ 7.20–7.80), and thiol proton (~δ 1.50–2.00, if free) .

  • MS: Molecular ion peak at m/z 307.37 with fragmentation patterns consistent with triazoloquinoline cleavage.

TargetMechanismStructural Basis
AXL kinase ATP-binding site competitionTriazole N-atom coordination
EGFR Tyrosine kinase domain interactionQuinoline π-stacking with hydrophobic pockets
CDK-2 Cyclin-binding interface blockageMethoxy group hydrogen bonding

Anticancer Applications

Cytotoxicity Profiles

While direct data on 8-methoxy-5-phenyl- triazoloquinoline-1-thiol is lacking, structurally related compounds demonstrate potent activity:

  • Triazolothiadiazine hybrids: IC₅₀ = 0.39 μM against MCF-7 breast cancer cells .

  • Apoptosis induction: Increased caspase-3/7 activation and S-phase cell cycle arrest .

The phenyl group at C5 may enhance lipophilicity, improving membrane permeability compared to methyl analogs .

Future Directions

Research Priorities

  • Synthetic optimization: Develop regioselective routes to improve yield and purity.

  • Target validation: Screen against kinase panels using in vitro assays.

  • ADMET profiling: Assess bioavailability, metabolism, and toxicity in preclinical models.

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